

## The Pharmacokinetics of RG7775: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of **RG7775** (also known as RO6839921), an intravenous prodrug of the MDM2 antagonist idasanutlin. The information presented is compiled from preclinical and clinical studies to support further research and development of this compound.

### Introduction

**RG7775** is a pegylated, intravenous prodrug of idasanutlin (RG7388), a potent and selective small-molecule inhibitor of the MDM2-p53 interaction.[1][2][3] By disrupting this interaction in cancer cells with wild-type TP53, idasanutlin can stabilize and activate the tumor suppressor p53, leading to cell cycle arrest and apoptosis. **RG7775** was developed to overcome the pharmacokinetic variability and gastrointestinal toxicity observed with oral formulations of idasanutlin.[2] Upon intravenous administration, **RG7775** is rapidly and almost completely converted by plasma esterases into the active compound, idasanutlin.[2][3][4][5]

### **Preclinical Pharmacokinetics**

Initial preclinical evaluation of **RG7775** was conducted in orthotopic mouse models of neuroblastoma with wild-type TP53. These studies demonstrated a favorable pharmacokinetic profile that supported intermittent dosing.[1]

## **Key Preclinical Findings**



In mice bearing neuroblastoma xenografts, administration of RG7775 led to:

- Rapid Conversion: Peak plasma concentrations of the active form, idasanutlin, were observed 1 hour after intravenous administration.[1]
- Target Engagement: Maximal activation of the p53 pathway, a key pharmacodynamic marker, was observed between 3 and 6 hours post-treatment.[1]

These preclinical findings provided the rationale for the clinical investigation of **RG7775** in patients with advanced cancers.

## **Clinical Pharmacokinetics**

The pharmacokinetics of **RG7775** and the active principle, idasanutlin, have been evaluated in Phase 1 clinical trials in patients with advanced solid tumors and acute myeloid leukemia (AML).[2][3]

#### **Data Presentation**

The following tables summarize the key pharmacokinetic parameters of **RG7775** and idasanutlin (Active Principle - AP) from a Phase 1 study in patients with Acute Myeloid Leukemia.[2]

Table 1: Pharmacokinetic Parameters of **RG7775** (Prodrug) in AML Patients[2]



Dose Level (mg AP)	Day	N	Cmax (ng/mL) [Mean (SD)]	AUC0-24 (h*ng/mL) [Mean (SD)]
120	1	6	7760 (1980)	12900 (2320)
5	5	7630 (2630)	12000 (3780)	
200	1	7	12600 (3880)	22700 (5960)
5	5	12700 (4500)	21000 (6620)	
250	1	8	17900 (7170)	29600 (10200)
5	5	16500 (3550)	28000 (6630)	
300	1	5	18500 (3600)	33800 (6770)
5	3	20000 (10100)	33100 (15000)	

Table 2: Pharmacokinetic Parameters of Idasanutlin (Active Principle) in AML Patients[2]

Dose Level (mg AP)	Day	N	Cmax (ng/mL) [Mean (SD)]	AUC0-24 (h*ng/mL) [Mean (SD)]
120	1	6	2130 (559)	29700 (7000)
5	5	3580 (962)	59900 (15300)	
200	1	7	3710 (1130)	57200 (18300)
5	5	5860 (1780)	108000 (31900)	
250	1	8	4990 (2010)	73400 (27500)
5	5	7410 (1800)	136000 (34900)	
300	1	5	5870 (1260)	90300 (20800)
5	3	9150 (4470)	165000 (76100)	

Pharmacokinetic analyses from these clinical studies revealed:



- Rapid and Near-Complete Conversion: The prodrug RG7775 is quickly converted to the active idasanutlin.[2][3][4][5]
- Dose-Proportional Exposure: The exposure to idasanutlin was found to be approximately linear and dose-proportional.[2][3][4][5]
- Accumulation: A 2-fold increase in exposure to idasanutlin was observed between Day 1 and Day 5 of treatment.[3]
- Reduced Variability: The intravenous administration of RG7775 resulted in reduced pharmacokinetic exposure variability compared to oral idasanutlin.[3][4][5]

# **Experimental Protocols**Preclinical Study in Neuroblastoma Models

- Animal Models: Mice were orthotopically implanted with TP53 wild-type SHSY5Y-Luc and NB1691-Luc neuroblastoma cells.[1]
- Drug Administration: RG7775 was administered intravenously.
- Sample Collection: Plasma and tumor samples were collected at various time points postadministration.
- Analytical Methods:
  - Liquid Chromatography-Mass Spectrometry (LC-MS): Used to quantify the concentration of active idasanutlin in plasma.[1]
  - ELISA and Western Blot: Employed to assess the activation of the p53 pathway in tumor samples by measuring the levels of p53, p21, and MDM2.[1]

## Phase 1 Clinical Trial in AML and Advanced Solid Tumors

Study Design: These were open-label, multicenter, dose-escalation studies.[2][3]

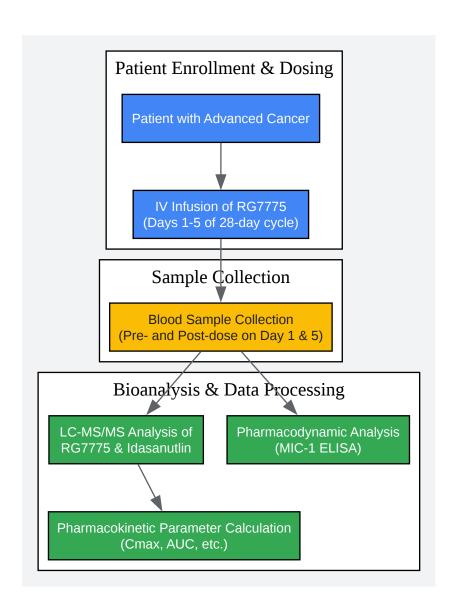


- Patient Population: Patients with relapsed or refractory AML or advanced solid tumors for whom standard treatment was not available.[2][3]
- Dosing Regimen: RG7775 was administered as an intravenous infusion over approximately
   1 hour for 5 consecutive days in a 28-day cycle.[2][3]
- Pharmacokinetic Sampling: Plasma samples were collected at pre-specified time points on Day 1 and Day 5 of the first cycle to determine the concentrations of RG7775 and idasanutlin.
- Bioanalytical Method: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was used for the quantitative determination of the prodrug and the active principle in plasma.
- Pharmacodynamic Assessments: Activation of the p53 pathway was evaluated by measuring Macrophage Inhibitory Cytokine-1 (MIC-1) levels in serum using an enzyme-linked immunosorbent assay (ELISA).[2][3]

# Visualizations Signaling Pathway of RG7775







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